1,1,2,3,3,4,4-Heptafluorobut-1-ene

Global Warming Potential GWP Environmental Impact

1,1,2,3,3,4,4-Heptafluorobut-1-ene (HFB) is an unsaturated hydrofluorocarbon (HFC) characterized by a terminal double bond and a high degree of fluorination (C4HF7, MW 182.04). This structure imparts a unique combination of chemical inertness from the fluorinated backbone and targeted reactivity at the olefin site, which is essential for radical-mediated processes.

Molecular Formula C4HF7
Molecular Weight 182.04 g/mol
CAS No. 680-54-6
Cat. No. B1333283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,3,3,4,4-Heptafluorobut-1-ene
CAS680-54-6
Molecular FormulaC4HF7
Molecular Weight182.04 g/mol
Structural Identifiers
SMILESC(C(C(=C(F)F)F)(F)F)(F)F
InChIInChI=1S/C4HF7/c5-1(2(6)7)4(10,11)3(8)9/h3H
InChIKeyNUPBXTZOBYEVIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2,3,3,4,4-Heptafluorobut-1-ene (CAS 680-54-6): A Low-GWP Fluorinated Olefin for Specialized R&D and Industrial Formulations


1,1,2,3,3,4,4-Heptafluorobut-1-ene (HFB) is an unsaturated hydrofluorocarbon (HFC) characterized by a terminal double bond and a high degree of fluorination (C4HF7, MW 182.04) . This structure imparts a unique combination of chemical inertness from the fluorinated backbone and targeted reactivity at the olefin site, which is essential for radical-mediated processes [1]. It is a colorless gas at room temperature with a boiling point near 21°C, making it suitable for applications requiring volatile, non-flammable, and environmentally compatible fluorinated building blocks or working fluids .

Why 1,1,2,3,3,4,4-Heptafluorobut-1-ene (CAS 680-54-6) Cannot Be Replaced by Generic Fluorinated Olefins in Critical Performance Parameters


Substituting HFB with other fluorinated olefins or saturated HFCs is not a trivial, one-to-one exchange due to quantifiable divergences in atmospheric lifetime, reactivity, and safety. Unlike the fully fluorinated perfluorobut-1-ene analog, HFB retains a single hydrogen atom, which significantly alters its atmospheric degradation pathway and reduces its radiative efficiency (RE) [1]. Compared to legacy refrigerants like HFC-134a (GWP ~1300), HFB's GWP is three orders of magnitude lower, a difference that carries substantial regulatory and environmental weight [2]. Furthermore, HFB's terminal double bond provides a specific radical initiation site absent in saturated HFCs, dictating its behavior in polymerization and atmospheric oxidation [3]. Generic substitution without accounting for these specific, measured differences can lead to non-compliance with environmental regulations, unpredictable material performance, and compromised safety profiles.

Quantitative Differentiation of 1,1,2,3,3,4,4-Heptafluorobut-1-ene (CAS 680-54-6) vs. Analogous Compounds


Global Warming Potential (GWP) Benchmarking: HFB vs. Saturated HFCs and Leading HFOs

The 20-year Global Warming Potential (GWP) of HFB is quantified as less than 1, and is explicitly calculated to be 0.36 based on integrated infrared absorbance [1][2]. This value places HFB in the ultra-low GWP category. For comparison, the saturated HFC refrigerant R-134a exhibits a 20-year GWP of 4,060, while the leading fourth-generation HFO refrigerant R-1234yf has a 20-year GWP of 1 [3][4]. This represents a reduction in 20-year warming impact by more than 99.99% relative to R-134a and a significant 64% reduction relative to R-1234yf.

Global Warming Potential GWP Environmental Impact Refrigerant Atmospheric Chemistry

Atmospheric Reactivity: Chlorine Atom Initiated Degradation Kinetics

The rate constant for the reaction of HFB with chlorine atoms (k1) was measured relative to ethane (k2) in air, yielding a consistent k1/k2 ratio of 0.44 ± 0.01 across multiple pressure conditions [1]. The Radiative Efficiency (RE) value for HFB is 0.30, which is similar to that of perfluorobut-1-ene [2]. This moderate reactivity contrasts with the significantly slower degradation of saturated HFCs and the variable reactivity of other HFOs, providing a specific, measurable parameter for modeling its atmospheric lifetime and environmental fate.

Atmospheric Lifetime Kinetics Tropospheric Degradation Relative Rate Constant

Formulation Stability and Safety: Non-Flammable Synergy in Blends

Patent literature explicitly identifies compositions of heptafluorobutene with tetrafluoropropenes as providing 'good chemical stability' and being 'preferably essentially non-flammable' [1]. While specific combustion metrics (e.g., lower flammability limit) are not provided in the abstract, this claims a key differentiator from certain flammable HFOs (e.g., R-1234yf) that require more complex engineering controls or larger safety factors in equipment design.

Refrigerant Blend Flammability Chemical Stability Blowing Agent

Vendor-Grade Purity and Physical Property Consistency

Multiple specialty chemical vendors supply HFB with a specified minimum purity of 97% and a boiling point consistently reported between 20-21 °C . This consistency across suppliers (AKSci, Apollo Scientific, Alfa Chemistry) provides confidence in the compound's commercial availability and suitability for reproducible R&D. While this purity level is standard for specialty fluorochemicals, it is a necessary baseline for any quantitative work and is a more reliable metric than the 'high purity' descriptors often found for other niche fluoroalkenes.

Chemical Purity Boiling Point Quality Control Procurement Specification

Defined Application Scenarios for 1,1,2,3,3,4,4-Heptafluorobut-1-ene (CAS 680-54-6) Based on Quantified Differentiation


Next-Generation Refrigerant and Heat Transfer Fluid Formulations

HFB is a prime candidate for low-GWP refrigerant blends, particularly where non-flammability is a critical design constraint. The patent evidence for stable, non-flammable mixtures with tetrafluoropropenes and its quantified ultra-low GWP (0.36) [1] position it as a component for systems that must meet stringent F-Gas regulations while avoiding the mild flammability (A2L) classification of alternatives like R-1234yf.

Specialty Fluoropolymer Building Block and Polymerization Medium

The terminal double bond of HFB provides a specific reactive site for radical-initiated polymerization . This reactivity, quantified by its relative rate constant with Cl atoms (k1/k2 = 0.44) [1], suggests utility in synthesizing semi-fluorinated polymers with precisely controlled architectures. Furthermore, patents describe its use as a diluent or medium in gas-phase olefin polymerization processes, leveraging its inertness and volatility [2].

Atmospheric Chemistry Research and Environmental Fate Modeling

HFB serves as a model compound for studying the degradation of unsaturated HFCs in the troposphere. The experimentally determined rate constant for Cl-initiated oxidation (k1/k2 = 0.44) and the calculated GWP (0.36) provide essential inputs for atmospheric models. This data is critical for assessing the environmental impact of novel fluorochemicals and for developing structure-activity relationships that guide the design of more sustainable alternatives to legacy substances.

Precision Cleaning and High-Purity Process Fluid

The combination of a low boiling point (20-21°C) , high volatility, and chemical inertness makes HFB suitable as a precision cleaning agent for sensitive electronics or optical components. Its vapor degreasing capabilities can be deployed where non-flammability and low environmental persistence are prioritized over the solvency of traditional chlorinated or brominated solvents. The consistent 97% purity available from multiple vendors [1][2] ensures reliable performance in controlled industrial processes.

Technical Documentation Hub

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